molecular formula C11H7N3O2 B15248663 Imidazo[1,2-a]quinoxaline-1-carboxylicacid

Imidazo[1,2-a]quinoxaline-1-carboxylicacid

Cat. No.: B15248663
M. Wt: 213.19 g/mol
InChI Key: ZWOMZRLGHQQFPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]quinoxaline-1-carboxylicacid typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution of halogen and subsequent autooxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis of related compounds suggests that similar methodologies could be adapted for large-scale production. The use of readily available and inexpensive reagents, along with efficient catalytic systems, would be crucial for industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]quinoxaline-1-carboxylicacid is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for further functionalization and application .

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

imidazo[1,2-a]quinoxaline-1-carboxylic acid

InChI

InChI=1S/C11H7N3O2/c15-11(16)9-5-13-10-6-12-7-3-1-2-4-8(7)14(9)10/h1-6H,(H,15,16)

InChI Key

ZWOMZRLGHQQFPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NC=C(N23)C(=O)O

Origin of Product

United States

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